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Silicon nitride - 12033-89-5

Silicon nitride

Catalog Number: EVT-1186107
CAS Number: 12033-89-5
Molecular Formula: Si3N4
N4Si3
Molecular Weight: 140.28 g/mol
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Product Introduction

Description

Silicon nitride is a key material in electronics and microelectronics, serving as a gate dielectric [, , ], passivation layer [, ], and mask in diffusion processes []. Its excellent electrical insulation properties, high dielectric strength, and thermal stability make it suitable for various applications in integrated circuits (ICs) and semiconductor devices.

Future Directions
  • Development of Composite Materials: Combining silicon nitride with other materials, such as carbon nanotubes [], to enhance specific properties like fracture toughness and thermal conductivity.

Coatings and Thin Films

    Relevance: Silicon dioxide is frequently used in conjunction with silicon nitride in semiconductor manufacturing processes. [, ] For instance, it can serve as a substrate layer upon which silicon nitride is deposited. [] Silicon dioxide’s prevalence in these processes makes it a relevant compound to silicon nitride.

    Relevance: Silicon oxynitride is closely related to silicon nitride, often formed during the oxidation of silicon nitride surfaces. [] This oxidation process results in a graded silicon oxynitride layer forming between the silicon nitride film and the environment, highlighting the close relationship between these two materials and their shared applications in areas like microelectronics. [, ]

Titanium Carbide (TiC)

    Relevance: Titanium carbide is used with silicon nitride in the development of composite materials, particularly for demanding applications like wear-resistant coatings and cutting tools. [] These composites combine the benefits of both materials, highlighting the relevance of titanium carbide to silicon nitride in materials science and engineering.

    Relevance: Aluminum oxide is mentioned alongside silicon nitride in the context of passivated emitter and rear cells (PERC) for solar cell technology. [] In this application, an aluminum oxide layer is combined with a silicon nitride layer to enhance cell efficiency, demonstrating a practical connection between these two materials in the field of renewable energy. []

Tungsten Carbide (WC)

    Relevance: Similar to titanium carbide, tungsten carbide is explored as a coating material for enhancing the performance of silicon nitride in rolling element bearings. [] The investigation of these coatings alongside silicon nitride underlines the relevance of tungsten carbide to silicon nitride in developing durable and high-performance components.

Chromium Nitride (CrN)

    Relevance: Chromium nitride, specifically in a layer system with silicon nitride, plays a key role in creating heat-treatable coated articles. [] In this context, chromium nitride contributes to the infrared-reflecting properties of the article, demonstrating its relevance to silicon nitride in optical applications and surface engineering. []

Source and Classification

Silicon nitride can be synthesized from various precursors, including silicon dioxide and elemental silicon. It is classified as a non-oxide ceramic material and falls under the category of advanced ceramics due to its high strength, toughness, and thermal shock resistance. The synthesis methods can be broadly categorized into direct nitriding, carbothermal reduction, and chemical vapor deposition.

Synthesis Analysis

Methods and Technical Details

The synthesis of silicon nitride can be achieved through several methods:

  1. Direct Nitriding: This involves heating elemental silicon powder in a nitrogen atmosphere at temperatures up to 1400 °C. The reaction produces both alpha and beta phases of silicon nitride.
  2. Carbothermal Reduction: This method utilizes silicon dioxide as a precursor, which is mixed with carbon and heated in a nitrogen atmosphere. The reactions can be summarized as follows:
    3SiO2+6C+2N2Si3N4+6CO3\text{SiO}_2+6\text{C}+2\text{N}_2\rightarrow \text{Si}_3\text{N}_4+6\text{CO}
    This process typically occurs at temperatures ranging from 1300 °C to 1550 °C .
  3. Chemical Vapor Deposition: Silicon nitride films can be deposited using gaseous precursors such as silicon tetrachloride or monosilane in a controlled environment .
  4. Sol-Gel Process: A newer method involves the sol-gel process where silicon compounds undergo hydrolysis and condensation to form gels that are subsequently converted into silicon nitride .
  5. Plasma Chemical Synthesis: This method uses plasma-enhanced chemical vapor deposition techniques to synthesize silicon nitride under low-pressure conditions .
Molecular Structure Analysis

Structure and Data

Silicon nitride has a complex crystalline structure characterized by tetrahedral coordination of silicon atoms surrounded by nitrogen atoms. The alpha phase has a hexagonal structure, while the beta phase exhibits a cubic structure. The lattice parameters for the alpha phase are approximately a=7.68a=7.68 Å and c=10.02c=10.02 Å, whereas the beta phase has different parameters depending on the synthesis conditions .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in synthesizing silicon nitride include:

  1. Carbothermal Reduction Reaction:
    • As mentioned earlier, the reduction of silicon dioxide by carbon leads to the formation of silicon monoxide, which subsequently reacts with nitrogen to produce silicon nitride.
  2. Direct Nitriding Reaction:
    • The reaction of elemental silicon with nitrogen can be represented as:
    3Si+2N2Si3N43\text{Si}+2\text{N}_2\rightarrow \text{Si}_3\text{N}_4

These reactions are influenced by temperature, pressure, and the presence of additives that can modify the morphology and properties of the resulting silicon nitride .

Mechanism of Action

Process and Data

The mechanism of action for synthesizing silicon nitride involves several steps:

  1. Formation of Silicon Monoxide: In carbothermal reduction, carbon reacts with silica to produce silicon monoxide gas.
  2. Nitridation: Silicon monoxide then reacts with nitrogen gas at elevated temperatures to form silicon nitride.
  3. Phase Formation: Depending on the synthesis conditions (temperature, pressure), different phases (alpha or beta) of silicon nitride are formed.

The intrinsic kinetics of these reactions have been studied extensively to optimize production conditions for desired properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 3.183.18 g/cm³ for alpha-silicon nitride.
  • Hardness: High hardness values make it suitable for wear-resistant applications.
  • Thermal Conductivity: Ranges from 203020-30 W/m·K depending on the phase.

Chemical Properties

  • Chemical Stability: Excellent resistance to oxidation at high temperatures.
  • Reactivity: Reacts with molten metals but is inert in many acidic environments.

These properties make silicon nitride an ideal candidate for applications in aerospace, automotive components, and cutting tools.

Applications

Silicon nitride is widely used across various fields due to its unique properties:

  • Ceramics: Used in manufacturing cutting tools, bearings, and other high-performance components due to its hardness and strength.
  • Electronics: Employed in semiconductor devices as an insulating layer due to its dielectric properties.
  • Biomedical Applications: Investigated for use in implants due to its biocompatibility.

Properties

CAS Number

12033-89-5

Product Name

Silicon nitride

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane

Molecular Formula

Si3N4
N4Si3

Molecular Weight

140.28 g/mol

InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6

InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N

SMILES

N12[Si]34N5[Si]16N3[Si]25N46

Synonyms

Si3N4
silicon nitride

Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46

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